1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine
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Overview
Description
The compound 1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine is a chemical entity that can be categorized within the realm of organic chemistry, specifically within the subset of Schiff bases and related compounds. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions and one-pot protocols, as seen in the preparation of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives using (N-isocyanimino) triphenylphosphorane . This suggests that the synthesis of 1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine could potentially be achieved through similar multi-component reactions, possibly involving bromothiophene and an appropriate amine precursor.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine has been characterized using techniques such as FT-IR, UV-Vis, and X-ray single-crystal determination . Density functional theory (DFT) calculations are often used to compare and validate experimental results, which indicates that a similar approach could be employed to analyze the molecular structure of the compound .
Chemical Reactions Analysis
The reactivity of related compounds has been explored through various chemical reactions. For instance, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine involves a condensation reaction using polyphosphoric acid , while the synthesis of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine is achieved through a 1,3-dipolar cycloaddition reaction . These examples demonstrate the versatility of reactions that can be employed to synthesize structurally complex amines and their derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using various computational and experimental methods. For example, the non-linear optical properties and the first hyperpolarizability value of an organic Schiff base compound were theoretically addressed, revealing second-order non-linear optic behavior . Additionally, solvent effects on excitation energies and the energetic and chemical reactivity behaviors in solvent media have been examined, which could be relevant for understanding the properties of 1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine .
Scientific Research Applications
Synthesis and Structural Analysis
- Nonlinear Optical Properties : Thiophene-2-aldazine Schiff base derivatives, including compounds with bromothiophenic structures, exhibit third-order nonlinear behavior, essential for optical limiting applications (Ghazzali et al., 2007).
- Palladium-Catalyzed Hydrolysis : Schiff bases like (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine show potential in palladium-catalyzed hydrolysis reactions, relevant in organic synthesis (Ahmad et al., 2019).
Biological and Medicinal Applications
- Antimicrobial and Anticancer Activity : Schiff base derivatives, including those with a bromothiophenyl moiety, show promising antimicrobial and anticancer activities (M et al., 2022).
Chemical Properties and Reactivity
- Suzuki Cross-Coupling Reactions : Imines with bromothiophenyl groups are valuable in Suzuki cross-coupling reactions, crucial for creating diverse organic compounds (Rizwan et al., 2018).
Environmental and Green Chemistry
- Eco-Friendly Synthesis : Pyrazoline derivatives with bromothiophenyl groups can be synthesized using green chemistry approaches, showcasing an eco-friendly aspect of chemical synthesis (Thirunarayanan et al., 2013).
Advanced Material Applications
- Catalytic Applications : Complexes involving bromothiophenyl methanamine derivatives have been explored for their catalytic applications, including palladium-catalyzed reactions (Roffe et al., 2016).
Experimental Chemistry Education
- Chemistry Experiment Design : Compounds with bromothiophenyl groups can be used in undergraduate chemistry experiments, enhancing students' interest and skills in scientific research (Min, 2015).
Safety And Hazards
Future Directions
The future directions for the study and application of “1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine” and related compounds could involve further exploration of their synthesis, characterization, and potential applications. This could include further DFT studies to explore their structural properties and reactivity .
properties
IUPAC Name |
1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNS/c1-14-8-9-2-4-10(5-3-9)12-11(13)6-7-15-12/h2-7,14H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQWWPQIUYWZIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=C(C=CS2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640460 |
Source
|
Record name | 1-[4-(3-Bromothiophen-2-yl)phenyl]-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine | |
CAS RN |
937796-02-6 |
Source
|
Record name | 1-[4-(3-Bromothiophen-2-yl)phenyl]-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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